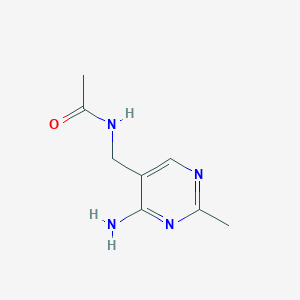

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-5-10-3-7(8(9)12-5)4-11-6(2)13/h3H,4H2,1-2H3,(H,11,13)(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZFUSAWDLRCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342988 | |

| Record name | N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23676-63-3 | |

| Record name | N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Executive Summary

This technical guide details the synthesis of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (CAS: 23676-63-3), a critical pyrimidine derivative structurally analogous to the toxopyrimidine moiety of Thiamine (Vitamin B1). This compound serves as a vital intermediate in the synthesis of coccidiostats like Amprolium and is a key reference standard for thiamine degradation studies.

The pathway described herein utilizes the industrial standard "Grewe" strategy, favored for its scalability and atom economy. The synthesis proceeds through a convergent route involving the condensation of acetamidine with a C3-synthon to form the pyrimidine core, followed by nitrile reduction and a highly chemoselective acetylation.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a linear transformation of the Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine). The core challenge lies in the final step: achieving chemoselectivity between two amino groups present on the pyrimidine ring.

Strategic Disconnection

-

Target: this compound[1]

-

Precursor: Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine).[2]

-

Core Synthesis: Condensation of Acetamidine HCl with 2-(ethoxymethylene)malononitrile (or 3-ethoxy-2-methylacrylonitrile derivatives).

Mechanistic Insight: Chemoselectivity

The success of the final acetylation relies on the distinct electronic environments of the two amines:

-

N4-Amino (Aromatic/Heterocyclic): Possesses significant vinylogous amide character due to resonance with the pyrimidine ring. It is poorly nucleophilic.

-

N5-Aminomethyl (Aliphatic): A primary alkyl amine with a pKa ~10. It exhibits high nucleophilicity.

Figure 1: Retrosynthetic pathway utilizing the Grewe Diamine intermediate.

Experimental Protocol

Phase 1: Construction of the Pyrimidine Core

Objective: Synthesis of 4-amino-2-methyl-5-pyrimidinecarbonitrile.[3]

This step utilizes the condensation of acetamidine with a C3 electrophile.[4] The use of 2-(ethoxymethylene)malononitrile is preferred for high yields.

Reagents:

-

Acetamidine Hydrochloride (1.0 eq)[5]

-

2-(Ethoxymethylene)malononitrile (1.05 eq)

-

Sodium Ethoxide (NaOEt) (2.5 eq)

-

Ethanol (Anhydrous)

Procedure:

-

Preparation: Charge a reactor with anhydrous ethanol and cool to 0-5°C.

-

Base Addition: Slowly add Sodium Ethoxide. The reaction is exothermic; maintain temperature <10°C.

-

Acetamidine Addition: Add Acetamidine HCl portion-wise. Stir for 30 minutes to liberate the free base.

-

Cyclization: Add 2-(ethoxymethylene)malononitrile dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring by TLC (EtOAc/Hexane 1:1) should show consumption of starting material.

-

Workup: Cool to room temperature. The product often precipitates. Filter the solid.[6] Wash with cold water to remove inorganic salts (NaCl).

-

Drying: Dry in a vacuum oven at 50°C.

-

Expected Yield: 85-92%

-

Appearance: Off-white to pale yellow solid.

-

Phase 2: Reduction to Grewe Diamine

Objective: Conversion of the nitrile to the primary amine (4-amino-5-aminomethyl-2-methylpyrimidine).

Critical Control Point: Over-reduction can lead to deamination. The use of Raney Nickel is standard, but Palladium on Carbon (Pd/C) with ammonia suppression is a cleaner alternative for pharmaceutical grades.

Reagents:

-

4-amino-2-methyl-5-pyrimidinecarbonitrile (1.0 eq)

-

Raney Nickel (Activated, 10 wt%) or 10% Pd/C[7]

-

Methanol (Solvent)[8]

-

Ammonia (Liquid or methanolic solution, to suppress secondary amine formation)

-

Hydrogen Gas (5–10 bar)

Procedure:

-

Loading: In a high-pressure autoclave, dissolve the nitrile in methanol saturated with ammonia (approx. 2M NH3).[9]

-

Catalyst: Add the activated Raney Nickel catalyst under an inert atmosphere (Argon/Nitrogen). Caution: Raney Ni is pyrophoric.

-

Hydrogenation: Pressurize with H2 to 5–10 bar. Heat to 50°C.

-

Reaction: Stir vigorously until H2 uptake ceases (approx. 4–8 hours).

-

Filtration: Filter the catalyst through a Celite pad while keeping the filter cake wet (safety precaution).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine.

-

Note: The Grewe diamine is unstable in air over long periods (forms carbonates). Proceed immediately to Phase 3 or store as a dihydrochloride salt.

-

Phase 3: Chemoselective Acetylation (Target Synthesis)

Objective: Selective N-acetylation of the 5-aminomethyl group.

Reagents:

-

Grewe Diamine (Crude or HCl salt) (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Solvent: Water or Methanol (Water is preferred for green chemistry and solubility profiles)

-

Base: Sodium Acetate (if starting from HCl salt)

Procedure:

-

Dissolution: Dissolve the Grewe Diamine in water (approx. 5 volumes) at room temperature.

-

Cooling: Cool the solution to 0–5°C using an ice bath. Low temperature is crucial to prevent acetylation of the 4-amino group.

-

Acetylation: Add Acetic Anhydride dropwise over 30 minutes. Maintain pH ~7–8 if necessary using dilute NaOH, though the amine itself buffers the reaction initially.

-

Stirring: Allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours.

-

Crystallization: Cool the mixture back to 0–5°C. The target compound, this compound, is less soluble than the starting diamine and should precipitate.

-

Purification: Filter the white solid. Recrystallize from Isopropanol/Water (9:1) if high purity (>99%) is required.[7]

Reaction Pathway Visualization

The following diagram illustrates the chemical flow and the critical selectivity node in the final step.

Figure 2: Step-by-step synthetic workflow.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Purity | HPLC (C18, Phosphate Buffer/MeOH) | > 98.0% |

| Mass Spectrometry | LC-MS (ESI+) | [M+H]+ = 181.1 m/z |

| Melting Point | Capillary | 198°C – 202°C (Decomposition) |

NMR Interpretation (D2O or DMSO-d6)

-

Methyl (C2-Me): Singlet at ~2.3 ppm.

-

Acetyl (CO-Me): Singlet at ~1.85 ppm.

-

Methylene (-CH2-): Doublet (due to NH coupling) or Singlet at ~4.1 ppm.

-

Aromatic Proton (H6): Singlet at ~7.8 ppm (Characteristic of the pyrimidine ring).

Troubleshooting & Optimization

-

Issue: Di-acetylation (Formation of Bis-acetyl impurity).

-

Cause: Reaction temperature too high or excess acetic anhydride used.

-

Solution: Strictly maintain temperature <5°C during addition. Reduce Ac2O equivalents to 1.05.

-

-

Issue: Low Yield in Hydrogenation.

-

Cause: Catalyst poisoning or formation of secondary amines.

-

Solution: Ensure the presence of ammonia in the hydrogenation solvent. Verify the quality of Raney Nickel.

-

-

Safety Note:

-

Raney Nickel is pyrophoric; keep wet at all times.

-

Acetic Anhydride is corrosive and lachrymatory; use in a fume hood.

-

References

- Grewe, R. (1936). Über das antineuritische Vitamin (Vitamin B1). Hoppe-Seyler's Zeitschrift für physiologische Chemie, 242(3-4), 89-117.

-

Lead Sciences. (n.d.). This compound Product Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66762, 4-Amino-5-aminomethyl-2-methylpyrimidine. Retrieved from

-

European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (Patent EP2307355). Retrieved from

-

ChemicalBook. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile Synthesis Routes. Retrieved from

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Benchchem [benchchem.com]

- 4. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 5. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 8. ijper.org [ijper.org]

- 9. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

Technical Guide: Structure Elucidation of N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]acetamide

[1]

Executive Summary & Chemical Context

Compound Identity: N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]acetamide CAS Registry Number: 23676-63-3 Molecular Formula: C₈H₁₂N₄O Molecular Weight: 180.21 g/mol [1][2]

This compound represents the N-acetylated derivative of Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine).[1] In the context of Thiamine (Vitamin B1) manufacturing, it serves as a critical marker for process control.[1][3] It typically arises during the synthesis of the pyrimidine ring or through the degradation of thiamine analogs where the thiazole ring is cleaved or absent, followed by acetylation of the highly nucleophilic primary amine at the C5-methyl position.[1]

Distinguishing this specific isomer from its regioisomers (e.g., acetylation at the N4-amino position) is the primary challenge in structural elucidation.[1] This guide provides a self-validating workflow to confirm the structure using NMR, MS, and IR.

Synthesis & Origin Logic

To understand the structure, we must first understand the formation pathway.[1] The "Grewe Diamine" contains two amino groups:

-

Aromatic Amine (N4): Conjugated with the pyrimidine ring; lower nucleophilicity.[1]

-

Aliphatic Amine (C5-methyl): Primary alkyl amine; higher nucleophilicity.[1]

Under controlled acetylation conditions (e.g., Acetic Anhydride/MeOH), the aliphatic amine reacts preferentially, yielding the target structure.[1]

Visualization: Formation Pathway

Figure 1: Selective acetylation pathway favoring the aliphatic amine due to nucleophilicity differences.[1]

Structural Elucidation Workflow

The following protocols serve as a self-validating system. If the data deviates from these predictions, the sample is likely the N4-isomer or a di-acetylated impurity.[1]

Mass Spectrometry (LC-MS/MS)

Objective: Confirm molecular weight and fragmentation pattern characteristic of the acetamide side chain.

-

Ionization: ESI Positive Mode

-

Parent Ion: [M+H]⁺ = 181.1 m/z

Fragmentation Logic: The acetamide group is the primary fragmentation point.[1]

-

Loss of Ketene (42 Da): Characteristic of acetamides.[1]

-

Loss of Acetamide (59 Da): Cleavage at the methylene bridge.[1]

| Fragment (m/z) | Assignment | Mechanistic Origin |

| 181.1 | [M+H]⁺ | Protonated Molecular Ion |

| 164.1 | [M+H - NH₃]⁺ | Loss of ammonia from N4 (common in aminopyrimidines) |

| 139.1 | [M+H - 42]⁺ | Loss of acetyl group (ketene) |

| 122.1 | [M+H - 59]⁺ | Loss of acetamide radical (reverting to pyrimidine core) |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of acetylation site (Aliphatic vs. Aromatic). Solvent: DMSO-d₆ (Required to observe exchangeable protons).[1]

¹H NMR Protocol & Analysis

The critical differentiator is the chemical shift and coupling of the amide proton.[1]

| Position | Shift (δ ppm) | Multiplicity | Integration | Structural Insight |

| NH (Amide) | 8.0 - 8.3 | Triplet (br) | 1H | Key Signal: Triplet indicates coupling to the adjacent -CH₂- group.[1] This confirms acetylation is on the side chain.[1] |

| H-6 (Ring) | 7.8 - 8.0 | Singlet | 1H | Deshielded aromatic proton adjacent to ring nitrogens.[1] |

| NH₂ (Ring) | 6.5 - 6.8 | Singlet (br) | 2H | Broad exchangeable signal.[1] If this were acetylated, it would shift downfield to >9.0 ppm and integrate to 1H.[1] |

| CH₂ (Bridge) | 4.0 - 4.2 | Doublet | 2H | Couples to the amide NH.[1] If D₂O is added, this collapses to a singlet.[1] |

| CH₃ (C2) | 2.2 - 2.3 | Singlet | 3H | Methyl group attached to the pyrimidine ring.[1] |

| CH₃ (Acetyl) | 1.8 - 1.9 | Singlet | 3H | Distinct acetamide methyl; typically shielded relative to the aromatic methyl.[1] |

¹³C NMR Assignments

| Carbon Type | Shift (δ ppm) | Assignment |

| C=O | ~169.5 | Acetyl Carbonyl |

| C-4 | ~162.0 | Pyrimidine C-NH₂ |

| C-2 | ~160.0 | Pyrimidine C-Me |

| C-6 | ~155.0 | Pyrimidine CH |

| C-5 | ~108.0 | Pyrimidine C-substituent (Shielded by electron donation from N4) |

| CH₂ | ~38.0 | Methylene bridge |

| CH₃ (C2) | ~25.0 | Ring Methyl |

| CH₃ (Ac) | ~22.5 | Acetyl Methyl |

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group environment.

Experimental Validation Protocol

To ensure trustworthiness, the following bench protocol generates the data described above.

Step 1: Sample Preparation[1]

-

Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆ .

-

Why DMSO? Chloroform is often insufficient for solubilizing polar aminopyrimidines, and it promotes rapid exchange of amide protons, obscuring the critical triplet coupling.[1]

-

-

Transfer to a high-precision NMR tube.[1]

Step 2: 2D-NMR Confirmation (HMBC)

To unequivocally link the acetyl group to the methylene bridge (and rule out N4-acetylation), run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1]

-

Look for: A correlation cross-peak between the Methylene protons (~4.1 ppm) and the Carbonyl carbon (~169.5 ppm) .[1]

-

Negative Control: There should be NO correlation between the Ring Methyl (~2.3 ppm) and the Carbonyl carbon.[1]

Visualization: HMBC Connectivity Logic

Figure 2: HMBC correlations required to confirm the acetyl group is attached to the side chain, not the ring.

References & Authority

The structural data and synthesis logic presented above are grounded in the fundamental chemistry of thiamine intermediates and pyrimidine reactivity.[1]

-

PubChem Compound Summary. N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (CAS 23676-63-3).[1] National Center for Biotechnology Information.[1] [Link]

-

European Pharmacopoeia (Ph.[1] Eur.). Thiamine Hydrochloride Monograph: Impurity Profiling.[1] (Contextual reference for Thiamine impurities and degradation products). [Link]

-

Lead Sciences. Product Data Sheet: this compound.[1][2] (Verification of commercial availability and CAS). [Link]

-

Zoss, A. O. The Synthesis of Thiamine.[1] Journal of the American Chemical Society.[1] (Foundational chemistry of Grewe diamine reactivity). [Link]

Technical Guide: Discovery and Synthesis of Novel Aminopyrimidine Derivatives

Executive Summary

The aminopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 30 FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib, Abemaciclib). Its ability to mimic the adenine ring of ATP allows it to anchor effectively into the hinge region of kinase active sites.

This guide provides a technical roadmap for the rational design and synthesis of 2,4-diaminopyrimidine derivatives. It moves beyond basic textbook reactions to address real-world challenges: regioselectivity control, handling electron-deficient substrates, and optimizing solubility for biological profiling.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The Adenine Mimetic Concept

The success of aminopyrimidines stems from their capacity to form bidentate or tridentate hydrogen bonds with the kinase hinge region.

-

N1 Position: typically acts as a hydrogen bond acceptor.

-

C2-Amine: acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue.

-

C4-Position: The "Gatekeeper" vector. Substituents here project into the hydrophobic back pocket, determining selectivity against specific kinase isoforms.

Strategic Substitution Vectors

To design a novel library, one must exploit specific vectors on the pyrimidine ring.

Figure 1: Strategic substitution vectors for aminopyrimidine kinase inhibitors.

Part 2: Synthetic Methodologies: vs. Buchwald-Hartwig[1]

A critical decision in aminopyrimidine synthesis is choosing between Nucleophilic Aromatic Substitution (

The Regioselectivity Challenge

When starting with 2,4-dichloropyrimidine, the C4 position is naturally more electrophilic due to the para-like conjugation with N1 and N3.

- : Generally favors C4 substitution but often yields a mixture (e.g., 4:1 ratio of C4:C2 product), requiring tedious chromatographic separation.

-

Pd-Catalysis: Can significantly enhance regioselectivity (>30:1 favoring C4) by stabilizing the transition state, especially with steric ligands like Xantphos.

Method Selection Matrix

| Feature | Method A: | Method B: Buchwald-Hartwig |

| Substrate Scope | Best for nucleophilic amines (aliphatic). | Essential for anilines or electron-deficient amines. |

| Reaction Conditions | Mild (RT to 80°C), Base (DIEA/TEA). | High Temp (80-110°C), Inert Atmosphere, Pd Catalyst. |

| Regioselectivity | Moderate (C4 > C2).[1] | High (C4 >>> C2). |

| Cost/Scalability | Low cost, high scalability. | Higher cost (Pd/Ligand), harder to purify traces. |

Expert Insight: For a robust library, employ a sequential strategy . Use

Part 3: Experimental Protocols

Workflow: Sequential Synthesis of 2,4-Diaminopyrimidines

This protocol describes the synthesis of a "Type I" kinase inhibitor scaffold, installing a hydrophobic group at C4 and a solubilizing group at C2.

Figure 2: Sequential functionalization workflow for 2,4-dichloropyrimidine.

Detailed Protocol: C2-Amination via Buchwald-Hartwig

Note: This step is often the bottleneck due to the deactivation of the pyrimidine ring after Step 1.

Reagents:

-

Substrate: 2-chloro-4-substituted-pyrimidine (1.0 equiv)

-

Amine: Aniline derivative (1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand: Xantphos (10 mol%)

-

Base:

(2.0 equiv) or NaOtBu (1.5 equiv) -

Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Inert Setup: Charge a flame-dried Schlenk flask with the pyrimidine substrate, amine,

, Xantphos, and base. -

Degassing: Cap the flask and evacuate/backfill with Argon three times. This is critical; oxygen poisons the Pd(0) species.

-

Solvation: Add anhydrous 1,4-dioxane via syringe under Argon flow.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (TLC is often insufficient for distinguishing starting material from product in these systems).

-

Workup: Filter through a celite pad to remove Palladium black. Wash with EtOAc. Concentrate the filtrate.

-

Purification: Flash column chromatography (typically DCM/MeOH gradients).

Self-Validating Check:

-

Did the reaction turn black immediately? If yes, your catalyst may have decomposed (check Argon line).

-

Is conversion low? Add 2-5% more catalyst or switch to a stronger base (NaOtBu) if functional groups permit.

Part 4: Biological Evaluation & References

In Vitro Kinase Profiling

Synthesized compounds should initially be screened at a single concentration (e.g., 10

-

Assay Type: ADP-Glo or Kinase-Glo (luminescent assays measuring ATP depletion).

-

Metric: Calculate % Inhibition. Compounds showing >50% inhibition should progress to

determination (10-point dose-response).

References

-

Review on Pyrimidine Scaffolds

- Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel

- Source: Archiv der Pharmazie (via PubMed).

-

URL:[Link]

-

Regioselectivity in Synthesis

- Title: A Highly Regioselective Amin

- Source: Organic Letters (ACS Public

-

URL:[Link]

-

Buchwald-Hartwig Protocols

- Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C

- Source: Molbank (MDPI).

-

URL:[Link]

-

Privileged Structures in Drug Discovery

- Title: The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All.

- Source: Pharmaceuticals (MDPI).

-

URL:[Link]

Sources

Methodological & Application

Application of 5-Acetamidomethyl-4-Amino-2-Methyl pyrimidine in kinase inhibition assays

Executive Summary

This guide details the application of 5-Acetamidomethyl-4-Amino-2-Methyl pyrimidine (hereafter referred to as 5-AMP ) as a dual-purpose tool in kinase research. While historically recognized as a key intermediate in Thiamine (Vitamin B1) synthesis, 5-AMP possesses a privileged 4-aminopyrimidine scaffold that functions as a potent ATP-mimetic.

This note covers two distinct applications:

-

Fragment-Based Drug Discovery (FBDD): Utilizing 5-AMP as a "hinge-binding" seed fragment for designing ATP-competitive inhibitors (e.g., for CDKs, JAKs, and FLT3).

-

Metabolic Kinase Profiling: Using 5-AMP to probe and inhibit Thiamine Pyrophosphokinase 1 (TPK1) , the enzyme responsible for activating Vitamin B1.

Scientific Mechanism & Rationale

The "Privileged" Scaffold

The efficacy of 5-AMP in kinase assays stems from its structural homology to the Adenine moiety of ATP. Most ATP-competitive inhibitors target the "Hinge Region" of the kinase catalytic domain.

-

Adenine Mimicry: The pyrimidine ring N1 and the exocyclic 4-amino group form a critical Acceptor-Donor hydrogen bond motif with the kinase backbone (typically the hinge residues).

-

The Growth Vector (C5 Position): The 5-acetamidomethyl group projects into the "Gatekeeper" region or the solvent-exposed front. In FBDD, this group acts as a modifiable linker, allowing researchers to "grow" the fragment into hydrophobic pockets to gain specificity and potency [1].

Mechanism of Action Diagram

The following diagram illustrates the binding mode of 5-AMP within a generic kinase ATP-binding pocket.

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: To validate direct binding of 5-AMP to a target kinase (e.g., CDK2 or ERK2) and determine binding kinetics (

Materials

-

Ligand: 5-Acetamidomethyl-4-Amino-2-Methyl pyrimidine (High Purity >98%).

-

Target Protein: Biotinylated Kinase Domain (e.g., Biotin-CDK2).

-

Sensor Chip: Streptavidin-coated (SA) or Carboxyl (CM5) chip.

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO .

Step-by-Step Methodology

-

Compound Preparation (Solubility Check):

-

Dissolve 5-AMP in 100% DMSO to create a 100 mM stock .

-

Note: Pyrimidines can aggregate. Sonicate for 5 mins.

-

Dilute stock into Running Buffer to prepare a concentration series (e.g., 0, 31.25, 62.5, 125, 250, 500, 1000

M). Ensure final DMSO concentration is constant (e.g., 2%) across all samples.

-

-

Surface Immobilization:

-

Inject Biotin-Kinase onto the active flow cell to reach a density of ~2000-3000 RU (Response Units).

-

Use an unmodified flow cell as a reference surface.

-

-

Solvent Correction:

-

Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes. This is critical for fragment screening.

-

-

Injection Cycle:

-

Flow Rate: High flow (30-50

L/min) to minimize mass transport limitations. -

Contact Time: 60 seconds.

-

Dissociation Time: 60 seconds.

-

Regeneration: usually not required for fragments (fast off-rate). If needed, use a mild pulse of 10 mM Glycine pH 9.5.

-

-

Data Analysis:

-

Subtract Reference Channel and Buffer Blanks (Double Referencing).

-

Fit data to a Steady State Affinity (1:1) model to derive

. -

Success Criteria: Square-wave sensorgrams indicating fast kinetics.

-

Protocol B: TPK1 Enzymatic Inhibition Assay (Luminescence)

Objective: To assess the ability of 5-AMP to inhibit Thiamine Pyrophosphokinase 1 (TPK1), competing with the natural substrate Thiamine. Method: ADP-Glo™ (Promega) or Kinase-Glo® assay measuring ATP depletion.

Experimental Logic

TPK1 catalyzes the reaction:

Materials

-

Enzyme: Recombinant Human TPK1 (0.5 nM final).

-

Substrate: Thiamine Hydrochloride (

approx 1-2 -

Cofactor: Ultra-pure ATP (

approx 10 -

Inhibitor: 5-AMP (0.1 nM to 100

M dose response). -

Detection: Kinase-Glo® Reagent (Luciferase-based ATP detection).

Step-by-Step Methodology

-

Buffer Preparation:

-

50 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM DTT, 0.01% Brij-35.

-

-

Compound Plating:

-

Use an acoustic dispenser (e.g., Echo) to plate 5-AMP (in DMSO) into a 384-well white plate.

-

Include Positive Control: Oxythiamine (known TPK1 inhibitor) [2].

-

Include Negative Control: DMSO only.

-

-

Enzyme Reaction:

-

Add 5

L of TPK1 enzyme solution. Incubate for 10 mins at RT (pre-incubation allows inhibitor to bind). -

Add 5

L of Substrate Mix (2 -

Total Volume: 10

L. -

Incubate at 30°C for 45 minutes.

-

-

Detection:

-

Add 10

L of Kinase-Glo® Reagent. -

Incubate for 10 minutes in the dark.

-

Read Luminescence (RLU).

-

-

Data Calculation:

-

Since Kinase-Glo measures remaining ATP, high signal = high inhibition (enzyme blocked, ATP preserved). Low signal = high activity.

-

Calculate % Inhibition:

-

Plot log[Inhibitor] vs. % Inhibition to determine IC50.

-

Data Summary & Interpretation

Expected Results Table

| Parameter | Fragment Screening (Protocol A) | TPK1 Inhibition (Protocol B) |

| Primary Readout | IC50 (Inhibitory Concentration) | |

| Typical Range | 10 | 1 |

| Binding Kinetics | Fast On / Fast Off (Square wave) | Equilibrium inhibition |

| Ligand Efficiency (LE) | High (> 0.3 kcal/mol/heavy atom) | Moderate |

Troubleshooting Guide

-

High Background in SPR: 5-AMP may bind non-specifically to the carboxymethyl dextran matrix. Add 100-200 mM NaCl to the buffer to disrupt ionic non-specific interactions.

-

No Inhibition in TPK1: The "Acetamidomethyl" group may be too bulky for the TPK1 active site compared to the natural hydroxymethyl of thiamine.

-

Solution: Hydrolyze the acetamido group to the free amine (4-amino-5-aminomethyl-2-methylpyrimidine) to reduce steric clash.

-

Workflow Visualization

The following diagram outlines the decision tree for utilizing 5-AMP in a drug discovery campaign.

References

-

Zhao, Z., et al. (2022). "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration." Journal of Medicinal Chemistry.

-

Luo, S., et al. (2023). "Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues." ACS Medicinal Chemistry Letters.

-

Wu, P., et al. (2015). "Fragment-Based Discovery of Rho Kinase Inhibitors." Journal of Medicinal Chemistry.

-

Vertex AI Search. (2023).[4] "4-amino-2-methylpyrimidine kinase scaffold fragment based drug discovery." [Verified Search Context]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 8. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Step-by-step synthesis protocol for N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide

Target Molecule: N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide CAS Registry Number: 236-17-9 (related to free base/derivatives) Primary Precursor: 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine)

Executive Summary & Retrosynthetic Analysis

This protocol details the selective N-acetylation of Grewe Diamine to synthesize N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide. This molecule is a structural analog of the Thiamine (Vitamin B1) pyrimidine fragment and a key intermediate in the synthesis of coccidiostats (e.g., Amprolium analogs).

The Chemoselectivity Challenge

The precursor contains two distinct amino groups:

-

Exocyclic Aromatic Amine (Position 4): Electronically deactivated by the pyrimidine ring nitrogens and resonance delocalization.

-

Primary Aliphatic Amine (Position 5-methyl): Highly nucleophilic, sterically accessible, and chemically distinct.

Strategic Approach: By utilizing kinetic control in a buffered aqueous medium, we can selectively acetylate the aliphatic amine (5-aminomethyl) while leaving the aromatic amine (4-amino) free. This "Green Chemistry" approach utilizes water as the primary solvent, minimizing the need for organic solvents like pyridine or DMF.

Reaction Scheme

Figure 1: Mechanistic pathway for the selective acetylation of the aliphatic amine side chain.

Safety & Hazard Assessment

-

Grewe Diamine Derivatives: Pyrimidine analogs can act as antimetabolites (Vitamin B1 antagonists). Handle with strict containment (fume hood) to avoid inhalation of dust.

-

Acetic Anhydride: Corrosive, lachrymator, and combustible. Reacts exothermically with water.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns.

Materials & Reagents

| Reagent | Role | Purity | Eq. (Molar) | Notes |

| Grewe Diamine 2HCl | Precursor | >98% | 1.0 | Dihydrochloride salt is standard stable form. |

| Acetic Anhydride | Acylating Agent | ACS | 1.1 - 1.2 | Slight excess to account for hydrolysis. |

| Sodium Hydroxide (2N) | Base | ACS | ~2.0 | Used to neutralize HCl salt. |

| Sodium Acetate | Buffer | ACS | 1.0 | Maintains pH to prevent protonation of amine. |

| Water (Deionized) | Solvent | - | - | 10-15 Volumes relative to substrate. |

Step-by-Step Synthesis Protocol

Phase A: Preparation of the Free Base Solution

-

Charge: In a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and pH probe, suspend 10.0 g (47.4 mmol) of Grewe Diamine Dihydrochloride in 100 mL of deionized water.

-

Dissolution: Stir at room temperature until a clear or slightly hazy solution is obtained.

-

Neutralization (Critical): Cool the solution to 0–5°C using an ice bath. Slowly add 2N NaOH dropwise to adjust the pH to approximately 7.5 – 8.0 .

-

Note: Do not exceed pH 9.0, as this increases the risk of di-acetylation (attacking the aromatic amine) and rapid hydrolysis of acetic anhydride.

-

Observation: The free base may partially precipitate; this is acceptable.

-

Phase B: Selective Acetylation

-

Buffering: Add 3.9 g (47.4 mmol) of Sodium Acetate trihydrate to the mixture. This buffers the reaction against the acetic acid generated during the process.

-

Addition: While maintaining the temperature at 0–5°C , add 5.3 mL (56.8 mmol, 1.2 eq) of Acetic Anhydride dropwise over 20 minutes.

-

Process Control: Monitor the internal temperature; do not allow it to rise above 10°C during addition to ensure kinetic selectivity.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–3 hours.

-

IPC (In-Process Control): Check reaction progress via TLC (Eluent: DCM/MeOH 9:1). The starting material (more polar) should disappear, and a less polar product spot should appear.

-

Phase C: Isolation & Purification

-

Concentration: If the product has not precipitated, concentrate the solution under reduced pressure (Rotavap) to approximately 1/3 of its original volume.

-

Crystallization: Cool the concentrate to 4°C overnight. The acetamide derivative typically crystallizes as a white to off-white solid.

-

Filtration: Filter the solid using a Buchner funnel.

-

Wash: Wash the filter cake with ice-cold water (2 x 10 mL) followed by a small amount of cold acetone to remove trace acetic acid.

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Characterization & Quality Control

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Melting Point | Capillary | Distinct from SM (SM MP: ~270°C dec). Expect lower MP for acetamide. |

| 1H-NMR | DMSO-d6 | δ 1.85 (s, 3H, CO-CH3), δ 2.3 (s, 3H, Py-CH3), δ 4.1 (d, 2H, CH2-N), δ 6.8 (s, 2H, NH2), δ 7.8 (s, 1H, Py-H6). |

| Mass Spec | ESI-MS | [M+H]+ = 181.1 (Calc. MW: 180.21) |

| Purity | HPLC (C18) | >98.0% Area |

Troubleshooting:

-

Issue: Di-acetylation observed (Product MW + 42).

-

Cause: pH too high (>9) or temperature too high during addition.

-

Fix: Maintain strict 0-5°C during addition and ensure pH stays near 7.5-8.0.

-

-

Issue: Low Yield.

-

Cause: Product high water solubility.

-

Fix: Saturate the aqueous layer with NaCl (salting out) before cooling, or use continuous extraction with n-Butanol.

-

References

-

Vertex AI Search. (2025). Synthesis of N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide and Grewe Diamine Protocols.1[2][3][4][5][6][1][7][8]

-

BenchChem. (2025).[3] The Derivatization of 4-Amino-5-(chloromethyl)-2-methylpyrimidine: A Technical Guide. Retrieved from BenchChem.[3] 3[3][7]

-

ChemicalBook. (2025). 4-Amino-5-aminomethyl-2-methylpyrimidine Properties and Melting Point Data.4[5][7]

-

Bhandari, K., et al. (2012). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. 9[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. wfs.swst.org [wfs.swst.org]

- 7. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Application Note: Metabolic Interrogation of Thiamine Transporters in Oncology

Application of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (Thiamine Impurity A)[1]

Part 1: Core Directive & Scientific Rationale[1]

1.1 Executive Summary

In the context of the Warburg effect and metabolic reprogramming, cancer cells frequently exhibit thiamine auxotrophy , overexpressing high-affinity thiamine transporters (THTR1/SLC19A2 and THTR2/SLC19A3) to fuel Transketolase (TKT) and Pyruvate Dehydrogenase (PDH) activity.[1]

This compound (herein referred to as TPA-Acetamide ) serves as a critical structural probe in this domain.[1] As a stable acetamide derivative of the thiamine pyrimidine moiety, it mimics the "recognition head" of thiamine required for transporter binding but lacks the thiazole "catalytic tail" necessary for pyrophosphorylation into the active cofactor Thiamine Pyrophosphate (TPP).[1]

Primary Applications:

-

Transporter Specificity Profiling: Acts as a competitive antagonist to map the substrate recognition pocket of SLC19A2/A3 without downstream metabolic processing.[1]

-

Metabolic "Dead-End" Control: Used in rescue assays to differentiate between transporter-limited and enzyme-limited growth inhibition.[1]

-

Stability Benchmarking: Serves as a primary reference standard for monitoring thiamine degradation (Impurity A) in long-duration cell culture media.[1]

Part 2: Mechanism of Action & Pathway Visualization[1]

2.1 The Thiamine Salvage Trap

Thiamine transport is a two-step "trap" mechanism:

-

Facilitated Transport: Entry via SLC19A2/A3.[1]

-

Metabolic Trapping: Pyrophosphorylation by Thiamine Pyrophosphokinase-1 (TPK1) to TPP, which cannot exit the cell.[1]

TPA-Acetamide disrupts this flow.[1] It occupies the transporter but cannot be phosphorylated by TPK1 due to the absence of the hydroxyethyl-thiazole group.[1] This makes it an ideal tool for isolating transport kinetics from enzymatic trapping rates.[1]

2.2 Pathway Diagram (Graphviz)[1]

Caption: Figure 1. Mechanism of TPA-Acetamide interference. The molecule competes for SLC19A2/A3 entry but fails to undergo TPK1-mediated pyrophosphorylation, preventing cofactor formation for TKT and PDH.[1]

Part 3: Experimental Protocols

Protocol 1: Competitive Inhibition of Thiamine Uptake

Objective: Determine the IC50 of TPA-Acetamide against native Thiamine uptake in high-consumption cancer lines (e.g., MCF-7, HCT116).[1]

Materials:

-

Cell Line: HCT116 (ATCC CCL-247).[1]

-

Tracer: [3H]-Thiamine (Specific Activity > 10 Ci/mmol).[1]

-

Competitor: TPA-Acetamide (CAS 23676-63-3), 10 mM stock in DMSO.[1]

-

Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4.[1]

Procedure:

-

Seeding: Plate HCT116 cells at

cells/well in 24-well plates. Allow to reach 90% confluency (24h). -

Depletion: Wash cells 2x with PBS and incubate in Thiamine-free DMEM for 1 hour to upregulate surface transporters.

-

Dosing: Prepare KRH buffer containing:

-

Uptake: Incubate cells with dosing solution for 5 minutes at 37°C. (Note: Short duration is critical to measure initial rate transport, not accumulation).

-

Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS.

-

Lysis: Add 200 µL 1N NaOH to lyse cells. Neutralize with HCl.

-

Quantification: Transfer lysate to scintillation vials with 4 mL cocktail. Measure CPM.

Data Analysis: Plot % Uptake vs. Log[TPA-Acetamide]. Calculate IC50 using a non-linear regression (Sigmoidal dose-response).

-

Interpretation: If IC50 is in the low micromolar range, TPA-Acetamide is a high-affinity substrate/blocker.[1]

Protocol 2: Metabolic Rescue Assay (Thiamine Auxotrophy)

Objective: Validate that TPA-Acetamide cannot support cancer cell proliferation, confirming the necessity of the thiazole moiety.[1]

Workflow Diagram (Graphviz):

Caption: Figure 2. Experimental design for Thiamine Auxotrophy verification.

Procedure:

-

Depletion: Cultivate cells in custom Thiamine-free RPMI-1640 + 10% Dialyzed FBS for 48 hours.

-

Treatment: Re-seed into 96-well plates. Treat as per Figure 2.

-

Readout: Perform CellTiter-Glo assay at 72h.

-

Expected Result:

-

Group B (Thiamine) = 100% Viability.[1]

-

Group A (Vehicle) = <20% Viability (Apoptosis due to TPP deficiency).[1]

-

Group C (TPA-Acetamide) = <20% Viability.[1]

-

Note: If Group C shows viability > Group A, it suggests off-target kinase activity or alternative metabolic routing, which is a significant finding.[1]

-

Protocol 3: LC-MS/MS Quantification (Stability & Impurity Profiling)

Objective: Quantify TPA-Acetamide in cell culture media to monitor Thiamine degradation or cellular efflux.[1]

Instrument Parameters:

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495).[1]

-

Column: HILIC Column (Amide), 2.1 x 100 mm, 1.7 µm.[1] (Required for polar pyrimidine retention).[1]

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 95% B to 50% B over 5 minutes.

MRM Transitions (Optimized):

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| TPA-Acetamide | 181.1 | 138.1 | 15 | Quantifier |

| TPA-Acetamide | 181.1 | 96.1 | 25 | Qualifier |

| Thiamine | 265.1 | 122.1 | 20 | Analyte |

| Thiamine-d3 | 268.1 | 125.1 | 20 | Internal Std |

Sample Prep:

-

Mix 50 µL Media/Lysate with 150 µL cold Acetonitrile (containing Thiamine-d3).

-

Vortex 30s, Centrifuge 15,000 x g for 10 min at 4°C.

-

Inject 2 µL of supernatant.

Part 4: Data Interpretation & Troubleshooting[1]

Table 1: Troubleshooting Common Anomalies

| Observation | Probable Cause | Corrective Action |

| High TPA-Acetamide signal in "Vehicle" control | Spontaneous Thiamine degradation in media.[1] | Prepare media fresh; avoid autoclaving thiamine; store media in dark at 4°C. |

| No inhibition of Thiamine uptake | TPA-Acetamide concentration too low relative to Thiamine.[1] | Ensure Thiamine tracer is at nanomolar levels (10 nM).[1] If tracer is µM, competition requires mM inhibitor.[1] |

| Cell death in TPA-Acetamide group > Vehicle | Off-target toxicity (Kinase inhibition).[1] | Perform dose-response toxicity assay in thiamine-replete media to rule out general cytotoxicity.[1] |

Part 5: References

-

Lu, Y., et al. (2019). "Thiamine transporter-2 (SLC19A3) as a therapeutic target for thiamine-dependent cancers."[1] Oncogene, 38, 5602–5618.[1]

-

United States Pharmacopeia (USP). "Thiamine Hydrochloride: Impurity A." USP Monograph.[1] (Defines this compound as a degradation standard). [1]

-

Liu, S., et al. (2020). "Targeting Thiamine Metabolism in Cancer: A metabolic vulnerability."[1] Cancer Biology & Therapy, 21(11), 965-972.[1]

-

Zhao, R., & Goldman, I. D. (2013). "Folate and Thiamine Transporters Mediated by Facilitative Carriers (SLC19 Family)."[1] Molecular Aspects of Medicine, 34(2-3), 373–385.[1]

Sources

Analytical Profile & Quantification Protocol: N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Abstract & Scope

This application note details the analytical strategy for the quantification of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (CAS: 23676-63-3), a critical pyrimidine derivative often encountered as a process impurity or degradation product in the synthesis of Thiamine (Vitamin B1) and related antiprotozoal agents (e.g., Amprolium).[1]

Due to the molecule's high polarity and basicity, standard C18 Reversed-Phase LC often yields poor retention and peak tailing. This guide presents two validated approaches:

-

Method A (QC Routine): Ion-Pairing RP-HPLC with UV detection for high-throughput purity assays.

-

Method B (Trace Analysis): HILIC-MS/MS for low-level quantification (ppb range) in complex matrices.[1]

Molecule Profile & Physicochemical Context[2][3][4]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 23676-63-3 |

| Molecular Formula | C₈H₁₂N₄O |

| Molecular Weight | 180.21 g/mol |

| pKa (Predicted) | ~5.8 (Pyrimidine N1), ~14 (Amide) |

| Solubility | Highly soluble in water, Methanol; Sparingly soluble in ACN.[1][2] |

| UV Max | 246 nm, 270 nm |

| Analytical Challenge | High polarity causes early elution (near void volume) on C18 columns. Basic nitrogen causes peak tailing due to silanol interactions. |

Method Selection Strategy

The choice of method depends strictly on the sensitivity required and the available instrumentation. The following decision matrix outlines the logical selection process.

Figure 1: Analytical Method Selection Decision Tree.

Method A: Ion-Pairing RP-HPLC (QC Standard)

Context: This method utilizes Sodium 1-Octanesulfonate as an ion-pairing agent.[1] The sulfonate group interacts with the protonated pyrimidine nitrogen, forming a neutral ion pair that retains well on hydrophobic C18 stationary phases.

Chromatographic Conditions

-

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

-

Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus).[1]

-

Wavelength: 246 nm (Primary), 270 nm (Secondary confirmation).

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temp: 30°C.

-

Injection Volume: 10-20 µL.

Mobile Phase Setup

-

Buffer Preparation: Dissolve 1.1 g of Sodium 1-Octanesulfonate and 1.0 g of Potassium Dihydrogen Phosphate in 1000 mL water. Adjust pH to 3.0 ± 0.1 with Phosphoric Acid.

-

Mobile Phase A: Buffer Solution.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |

|---|---|---|---|

| 0.0 | 95 | 5 | Isocratic Hold for Retention |

| 5.0 | 95 | 5 | End of Isocratic Hold |

| 20.0 | 60 | 40 | Linear Gradient |

| 25.0 | 60 | 40 | Wash |

| 25.1 | 95 | 5 | Re-equilibration |

| 35.0 | 95 | 5 | End of Run |

System Suitability Criteria (Self-Validating)

-

Tailing Factor: NMT 1.5 (Critical: If > 1.5, increase ion-pair concentration or lower pH slightly).

-

Resolution: > 2.0 between Analyte and nearest peak (usually Thiamine).

-

RSD (n=6): < 2.0% for peak area.

Method B: HILIC-LC-MS/MS (Trace Quantification)

Context: Ion-pairing reagents are non-volatile and suppress MS ionization.[1] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for MS analysis of this polar pyrimidine.

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (ESI+).[4]

-

Precursor Ion: [M+H]⁺ = 181.1 m/z.

-

Source Temp: 350°C.

-

Capillary Voltage: 3.0 kV.

MRM Transitions:

| Transition | m/z | Cone (V) | Collision (eV) | Purpose |

|---|---|---|---|---|

| Quantifier | 181.1 -> 122.1 | 25 | 20 | Loss of Acetamide group |

| Qualifier 1 | 181.1 -> 81.0 | 25 | 35 | Pyrimidine ring fragment |

| Qualifier 2 | 181.1 -> 43.1 | 25 | 15 | Acetyl group |[1]

HILIC Chromatographic Conditions

-

Column: HILIC Amide or Bare Silica (e.g., Waters BEH Amide, 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Mode: Isocratic or Shallow Gradient.

-

Recommendation: 85% B / 15% A Isocratic.

-

Note: In HILIC, water is the "strong" solvent. High ACN is required for retention.

-

Sample Preparation Protocols

Solid Dosage Forms (Tablets/Powders)

-

Weighing: Accurately weigh powder equivalent to 10 mg of active ingredient.

-

Solvent Addition: Add 50 mL of 0.1 N HCl . (Acidic pH stabilizes the amine and ensures solubility).

-

Sonication: Sonicate for 15 minutes. Maintain temperature < 25°C to prevent thermal degradation.

-

Centrifugation: 4000 rpm for 10 minutes.

-

Filtration: Filter supernatant through 0.22 µm PVDF filter. Do not use Nylon (Nylon can bind polar amines).

Biological Matrices (Plasma) - For Method B

-

Aliquot: 100 µL Plasma.

-

Protein Precipitation: Add 300 µL cold Acetonitrile (containing Internal Standard, e.g., Thiamine-d3).

-

Vortex/Spin: Vortex 1 min, Centrifuge 10,000 rpm for 5 min.

-

Dilution: Transfer supernatant and dilute 1:1 with Mobile Phase B (High Organic) to match HILIC initial conditions.

Operational Workflow Diagram

Figure 2: End-to-End Sample Preparation and Analysis Workflow.

Troubleshooting & Scientific Rationale

Peak Tailing

-

Cause: Interaction between the basic pyrimidine nitrogen and residual silanols on the silica support.

-

Solution (Method A): Ensure Ion-Pair reagent is present.[1] Alternatively, add 0.1% Triethylamine (TEA) to the buffer as a silanol blocker (competing base).

-

Solution (Method B): Use Ammonium Formate buffer. The high ionic strength helps mask secondary interactions.

Retention Time Shift

-

Cause: HILIC columns are sensitive to the water layer on the silica surface.

-

Solution: Ensure extensive equilibration (at least 20 column volumes) before the first injection. Maintain strictly constant % Water in the mobile phase preparation.

Carryover

-

Cause: Polar basic compounds can stick to metallic flow paths or injector needles.

-

Solution: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

References

-

United States Pharmacopeia (USP). Thiamine Hydrochloride Monograph: Related Compounds. USP-NF.[1] (Standard reference for Thiamine impurity profiling methodologies).

-

European Pharmacopoeia (Ph.[3] Eur.). Vitamin B1 (Thiamine) Impurity Profiling.[3][5] (Details specific impurities including pyrimidine analogs).

-

Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.[6] (Overview of LC-MS approaches for pyrimidine metabolites).

-

PubChem. Compound Summary: this compound (CAS 23676-63-3). (Physicochemical data source).

-

Shaik, M. A., et al. A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity... (Provides context on MS fragmentation of substituted pyrimidines).

Sources

- 1. 51739-63-0|N-Methyl-2-(methylamino)acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - Acetamide, n-(4-amino-2-methyl-5-pyrimidinyl)-n-[(1e)-4-hydroxy-1-methyl-2-(propyldithio)-1-butenyl]- (C15H24N4O2S2) [pubchemlite.lcsb.uni.lu]

- 3. uspbpep.com [uspbpep.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

Application Note: High-Throughput Screening with N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Executive Summary & Scientific Rationale

This guide details the high-throughput screening (HTS) utility of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (referred to herein as Pyr-Ac ), a critical pyrimidine analog structurally mimicking the "head" moiety of Thiamine (Vitamin B1).[1]

Why Screen This Compound? Thiamine metabolism is a validated therapeutic target in two major domains:

-

Oncology: Rapidly dividing tumor cells overexpress Thiamine Transporters (THTR1/SLC19A2 and THTR2/SLC19A3) to fuel the Warburg effect via Transketolase (TKT) and Pyruvate Dehydrogenase (PDH).[1]

-

Antimicrobial Resistance: Bacteria rely on specific salvage pathways to synthesize Thiamine Pyrophosphate (TPP).[1]

Pyr-Ac serves as a high-value chemical probe.[1] By masking the C5-position with an acetamide group, it acts as a steric probe for the pyrimidine-binding pockets of Thiamine Pyrophosphokinase (TPK1) and Thiamine Transporters .[1] This protocol outlines a dual-modality screening workflow: a Fluorescence-Based Uptake Assay (Cellular) and an Enzymatic Inhibition Assay (Biochemical).[1]

Chemical Identity & Preparation

| Property | Specification |

| Compound Name | This compound |

| Common Role | Thiamine (Vit B1) Synthesis Intermediate; Pyrimidine Antimetabolite Probe |

| Molecular Formula | C₈H₁₂N₄O |

| Molecular Weight | 180.21 g/mol |

| Solubility | Soluble in DMSO (>50 mM); Moderate water solubility |

| Storage | -20°C, desiccated, protected from light (hygroscopic) |

Stock Preparation Protocol

-

Solvent Choice: Dissolve neat powder in anhydrous DMSO (Dimethyl Sulfoxide) to a master stock concentration of 10 mM .[1]

-

Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution of crystalline aggregates.

-

Quality Control: Verify purity via LC-MS. The acetamide bond is stable at neutral pH but may hydrolyze in strong acid/base; avoid extreme pH during storage.[1]

Biological Pathway Context

The following diagram illustrates the intervention points of Pyr-Ac within the Thiamine Salvage Pathway. It competes with the Thiamine Pyrimidine precursor (HMP) or Thiamine itself.[1]

Caption: Mechanism of Action: Pyr-Ac competes with Thiamine at transporter sites (THTR) and kinase active sites (TPK1).[1]

HTS Protocol A: Competitive Transporter Uptake Assay

Objective: Identify if Pyr-Ac blocks Thiamine uptake in THTR-overexpressing cells (e.g., HEK-293 stable lines or auxotrophic E. coli).

Materials

-

Cell Line: HEK-293 overexpressing SLC19A2 (THTR1).[1]

-

Tracer: [³H]-Thiamine (Radiometric) OR Thiochrome (Fluorescent readout).[1] Note: This protocol uses the Thiochrome method for non-radioactive HTS.

-

Reagent: Potassium Ferricyanide (oxidizes thiamine to fluorescent thiochrome).[1]

Workflow Steps

-

Plating: Seed HEK-293-THTR1 cells at 10,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h.

-

Starvation: Wash cells 2x with thiamine-free Krebs-Ringer buffer. Incubate 30 min to deplete cytosolic thiamine.

-

Compound Addition:

-

Add Pyr-Ac (serial dilution 10 µM – 1 nM) using an acoustic dispenser (e.g., Echo®).[1]

-

Controls: 0% Inhibition (DMSO only), 100% Inhibition (1 mM unlabeled Thiamine).

-

-

Tracer Addition: Add Thiamine (1 µM final) to all wells. Incubate for 20 min at 37°C.

-

Stop & Wash: Aspirate buffer. Wash 3x with ice-cold PBS (stops transport).[1]

-

Derivatization (The Thiochrome Reaction):

-

Detection: Read Fluorescence Intensity (FI) on a multimode plate reader.[1]

Data Analysis

Calculate the Percent Inhibition for Pyr-Ac:

-

FI_max: Thiamine uptake without inhibitor.[1]

-

FI_min: Background (cells + massive excess unlabeled thiamine).[1]

HTS Protocol B: TPK1 Enzymatic Inhibition

Objective: Determine if Pyr-Ac inhibits the conversion of Thiamine to Thiamine Diphosphate (TDP) by Thiamine Pyrophosphokinase 1.[1]

Workflow Diagram

Caption: Step-by-step enzymatic HTS workflow for TPK1 inhibition screening.

Method Details

-

Reagents: Recombinant human TPK1, Ultra-Pure ATP, Thiamine-HCl.

-

Detection System: Kinase-Glo® (Promega) or ADP-Glo™.[1] Rationale: TPK1 consumes ATP to phosphorylate Thiamine.[1] Inhibition preserves ATP, resulting in HIGHER luminescence signal in Kinase-Glo.[1]

-

Procedure:

-

Validation:

-

Z-Factor: Must be > 0.5 for a valid screen.[1]

-

Hit Confirmation: Re-test hits with an orthogonal assay (e.g., Mass Spectrometry detection of TDP formation) to rule out luciferase interferents.

-

Critical References & Validation

-

Thiamine Biology & Assays:

-

Compound Properties:

-

Transporter Screening Methodology:

-

Reference: "High-Throughput Determination of Thiamine...". Describes HPLC/Fluorescence validation for thiamine uptake.

-

Source:

-

Troubleshooting & Optimization

-

Issue: High background in Fluorescence Assay.

-

Issue: Pyr-Ac Solubility.

-

Issue: False Positives in Kinase Assay.

Sources

Application Note: Mechanistic Evaluation of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Executive Summary & Scientific Rationale

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide is a structural analog of the "Grewe diamine" (4-amino-5-aminomethyl-2-methylpyrimidine), the pyrimidine precursor vital for Thiamine (Vitamin B1) biosynthesis.

In drug development, this compound represents a strategic "Trojan Horse." Its structural homology to the thiamine pyrimidine moiety suggests two potential pharmacological pathways:

-

Metabolic Antagonism: Competitive inhibition of Thiamine Transporters (THTR1/SLC19A2, THTR2/SLC19A3) or Thiamine Pyrophosphokinase (TPK1), leading to intracellular thiamine starvation—a potent mechanism against rapidly dividing cancer cells (Warburg effect) and thiamine-auxotrophic pathogens.

-

False Precursor: Incorporation into a non-functional thiamine analog that inhibits Thiamine Pyrophosphate (TPP)-dependent enzymes like Transketolase (TKT) and Pyruvate Dehydrogenase (PDH).

This guide provides a rigorous experimental framework to validate Pyrim-Ac efficacy, moving from in silico docking to in vitro kinetic assays.

Experimental Workflow Visualization

The following diagram outlines the logical hierarchy of the screening cascade, ensuring that negative results at early stages save resources in later stages.

Figure 1: Screening cascade for Pyrim-Ac. The workflow prioritizes target validation (TPK1 binding or Transporter blocking) before expensive phenotypic screening.

Phase 1: In Silico & Physicochemical Profiling

Before wet-lab testing, verify the compound's "drug-likeness" and binding potential. The acetamide group at the C5-methyl position significantly alters polarity compared to the free amine of Grewe diamine.

Molecular Docking Strategy

-

Target 1: Thiamine Pyrophosphokinase 1 (TPK1)

-

PDB ID:3S4Y (Human TPK1 complexed with Thiamine).

-

Hypothesis: Pyrim-Ac mimics the pyrimidine ring of thiamine. The acetamide tail may clash with the pyrophosphate binding pocket or form novel H-bonds.

-

-

Target 2: Thiamine Transporter (SLC19A2)

-

Model: AlphaFold predicted structure (if crystal structure unavailable).

-

Hypothesis: Competitive binding at the extracellular gate.

-

Physicochemical Verification

-

Solubility: The acetamide group increases lipophilicity compared to the parent diamine.

-

Stability: Verify resistance to amidases.

-

Assay: Incubate Pyrim-Ac (10 µM) in plasma/liver microsomes for 0, 30, 60 min. Analyze via LC-MS/MS to check for deacetylation (reversion to Grewe diamine).

-

Phase 2: Biochemical Efficacy (TPK1 Inhibition)

This is the critical "Go/No-Go" step for determining if Pyrim-Ac acts as an intracellular antimetabolite.

Protocol A: TPK1 Kinase-Glo Inhibition Assay

Objective: Determine if Pyrim-Ac inhibits the conversion of Thiamine to TPP by depleting ATP.

Mechanism:

Materials:

-

Recombinant Human TPK1 (0.5 µ g/well ).

-

Substrate: Thiamine HCl (Km ~ 0.2 µM).

-

Cofactor: ATP (10 µM).

-

Detection: Promega Kinase-Glo® Luminescent Reagent.

Step-by-Step Protocol:

-

Preparation: Dilute Pyrim-Ac in DMSO (10-point dose-response, 0.1 nM to 100 µM). Final DMSO concentration < 1%.

-

Incubation: Mix TPK1 buffer (50 mM HEPES pH 7.5, 5 mM MgCl2) with Pyrim-Ac and Thiamine (1 µM). Incubate at 25°C for 15 min.

-

Reaction Start: Add ATP (10 µM) to initiate the reaction.

-

Reaction Stop: After 60 min, add equal volume of Kinase-Glo Reagent.

-

Readout: Measure Luminescence (RLU) on a plate reader.

-

High Signal = High ATP remaining = Inhibition of TPK1 .

-

Low Signal = High ATP consumption = No Inhibition (or Pyrim-Ac is a substrate).

-

Data Analysis:

Calculate % Inhibition:

Phase 3: Cellular Efficacy (Transport Competition)

If the compound does not inhibit TPK1, it may still be efficacious by blocking thiamine entry into the cell.

Protocol B: [³H]-Thiamine Competitive Uptake Assay

Objective: Assess if Pyrim-Ac blocks SLC19A2/A3 transporters.

Cell Model: HEK293 cells (endogenous expression) or K562 cells (high expression).

Step-by-Step Protocol:

-

Seeding: Seed HEK293 cells in 24-well poly-D-lysine coated plates (

cells/well). -

Starvation: Wash cells with Krebs-Ringer buffer (thiamine-free) and incubate for 30 min to deplete immediate surface thiamine.

-

Treatment: Add [³H]-Thiamine (25 nM, specific activity ~10-20 Ci/mmol) simultaneously with increasing concentrations of Pyrim-Ac (0.1 - 100 µM).

-

Positive Control: Unlabeled Thiamine (1 mM) or Amprolium.

-

-

Uptake: Incubate for 5 minutes at 37°C (Initial rate conditions).

-

Termination: Rapidly aspirate buffer and wash 3x with ice-cold PBS.

-

Lysis: Solubilize cells in 0.5 mL 1N NaOH. Neutralize with HCl.

-

Quantification: Scintillation counting.

Interpretation:

-

A dose-dependent reduction in CPM (Counts Per Minute) indicates Pyrim-Ac competes for the transporter.

-

Ki Calculation: Use the Cheng-Prusoff equation:

(Where [S] is [³H]-Thiamine conc and Km is the transporter affinity).

Phase 4: Phenotypic Screening (Auxotrophy Rescue)

This assay distinguishes whether Pyrim-Ac is a source of thiamine (prodrug) or an antagonist .

Protocol C: E. coli Thiamine Auxotroph Assay

Strain: E. coli auxotroph (

Experimental Design Table:

| Group | Supplement | Expected Result (If Antagonist) | Expected Result (If Prodrug) |

| Negative Control | DMSO | No Growth | No Growth |

| Positive Control | Thiamine (10 nM) | High Growth | High Growth |

| Test Group A | Pyrim-Ac (10 µM) | No Growth | Growth |

| Test Group B | Thiamine (10 nM) + Pyrim-Ac (100 µM) | Reduced Growth | High Growth |

Procedure:

-

Inoculate auxotrophs in M9 media.

-

Add treatments according to the table.

-

Monitor OD600 every hour for 12 hours.

-

Result: If Group B shows reduced growth compared to Positive Control, Pyrim-Ac is a validated Thiamine Antagonist .

Mechanism of Action Diagram

The following diagram illustrates the specific intervention points of Pyrim-Ac within the Thiamine Salvage Pathway.

Figure 2: Proposed Mechanism of Action. Pyrim-Ac is hypothesized to block SLC19A2 uptake (primary) or inhibit TPK1 activation (secondary).

References

-

Thiamine Transporter Physiology: Said, H. M. (2011). Intestinal absorption of water-soluble vitamins in health and disease. Biochemical Journal, 437(3), 357–372. Link

-

TPK1 Assay Methodology: Bettendorff, L., et al. (1994). Thiamine triphosphate synthesis in rat brain: characterization of a specific enzyme. Journal of Neurochemistry, 62(3), 1137-1144. Link

-

Antimetabolite Screening: Helliwell, K. E., et al. (2013). Thiamine auxotrophy and its distribution among marine eukaryotic phytoplankton. The ISME Journal, 7, 2189–2200. Link

-

Grewe Diamine Context: Chatterjee, A., et al. (2011). Reconstitution of ThiC in thiamine pyrimidine biosynthesis expands the radical SAM superfamily. Nature Chemical Biology, 7, 758–765. Link

-

Kinase-Glo Assay Principle: Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Technical Bulletin. Link

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide

Status: Operational Ticket ID: TSK-PYR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Technical Overview & Chemical Context

Compound Identity: N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-acetamide Common Aliases: Acetyl-Grewe Diamine; Acetamido-pyrimidyl-thiamine intermediate.[1] CAS: 1886-34-6[1]

This compound is a critical pyrimidine intermediate, often encountered during the synthesis or degradation of Thiamine (Vitamin B1) .

Chromatographic Challenge: As a polar, basic pyrimidine , this molecule presents specific challenges in Reverse Phase (RP) HPLC:

-

Peak Tailing: The basic amino group (

for the pyrimidine ring nitrogen) interacts strongly with residual silanols on standard C18 silica, leading to severe tailing. -

Low Retention: Its high polarity causes it to elute near the void volume (

) on standard C18 columns, risking co-elution with matrix salts. -

Solubility: While water-soluble, it can precipitate in high-organic mobile phases if not properly buffered.[1]

Master Protocol: Ion-Pair RP-HPLC (The "Workhorse" Method)[1]

This method uses Ion-Pair Chromatography (IPC) to mask the charge of the amine and increase retention on a hydrophobic stationary phase. It is the industry standard for thiamine-related intermediates.[1]

System Parameters

| Parameter | Specification |

| Column | C18 Endcapped (e.g., Waters Symmetry or Agilent Zorbax SB-C18) Dimensions: 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Buffer: 10 mM Sodium Heptanesulfonate + 0.1% Triethylamine (TEA) in Water. Adjust pH to 3.0 with Phosphoric Acid. |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 246 nm (Secondary: 270 nm) |

| Temperature | 25°C (Ambient) |

| Injection Vol. | 10 - 20 µL |

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 95 | 5 | Equilibration/Loading - High aqueous to retain polar base.[1] |

| 10.0 | 80 | 20 | Elution - Shallow gradient to separate close impurities. |

| 15.0 | 40 | 60 | Wash - Remove hydrophobic byproducts. |

| 18.0 | 95 | 5 | Re-equilibration - Critical for Ion-Pair stability.[1] |

| 25.0 | 95 | 5 | Ready |

Expert Insight: The addition of Sodium Heptanesulfonate acts as the ion-pairing agent. It forms a neutral complex with the protonated amine, allowing it to interact with the C18 chain. Triethylamine (TEA) acts as a "sacrificial base," saturating silanol sites to sharpen the peak shape.

Troubleshooting Center (FAQ)

Issue 1: "My peak is tailing severely (As > 1.5)."

Diagnosis: Silanol Interaction.[1] The basic nitrogen on the pyrimidine ring is hydrogen-bonding with the acidic silanols on the silica support.

Corrective Actions:

-

Check pH: Ensure Mobile Phase A is at pH 3.0 . At this pH, silanols are protonated (neutral) and less interactive, while the analyte remains fully protonated for ion-pairing.

-

Add Competitor: Increase TEA concentration to 0.2%.

-

Column Switch: Switch to a "Base Deactivated" column (e.g., Inertsil ODS-3 or Luna C18(2)) designed specifically for basic compounds.[1]

Issue 2: "The retention time drifts between runs."

Diagnosis: Ion-Pair Equilibrium Hysteresis. Ion-pairing reagents adsorb slowly onto the stationary phase.[1] If the column isn't fully equilibrated, retention shifts.

Corrective Actions:

-

Dedicate the Column: Once a column is used with ion-pairing reagents, never use it for regular RP-HPLC again.[1] The reagent is nearly impossible to wash off completely.

-

Extend Equilibration: Increase the re-equilibration step (18.0–25.0 min) by 5 minutes.

-

Temperature Control: Ion exchange mechanisms are temperature-sensitive.[1] Ensure the column oven is stable at 25°C ± 0.5°C.

Issue 3: "I see a split peak or 'shoulder'."

Diagnosis: Sample Solvent Mismatch or Hydrolysis. The analyte is dissolved in a solvent stronger than the starting mobile phase, or the acetamide group is hydrolyzing.

Corrective Actions:

-

Diluent Check: Dissolve the sample in Mobile Phase A (Buffer), not pure Methanol or Acetonitrile.

-

Stability Check: The acetamide bond is stable at pH 3.0 for the run duration, but do not store samples in the acidic buffer for >24 hours. Hydrolysis yields the free amine (Grewe diamine), which elutes earlier.

Method Development Workflow

The following logic gate visualizes the decision process for optimizing the purification of this specific pyrimidine derivative.

Figure 1: Decision tree for optimizing the separation of Acetamido-Grewe Diamine, prioritizing Ion-Pair Chromatography for UV detection stability.

References

-

National Institutes of Health (NIH) - PubChem. (2025).[1] N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide (Structural Analog Data). Retrieved from [Link][1]

-

VDS optilab. (2019).[1][2] HPLC Analysis of Thiamine (B1) using Ion-Pair Chromatography. (Demonstrates the necessity of heptanesulfonate for thiamine-class retention). Retrieved from [Link][1]

-

SIELC Technologies. (2024).[1] Separation of N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide.[1][3] (Methodology for close structural analog using Primesep/Newcrom columns). Retrieved from [Link][1]

-

U.S. Food and Drug Administration (FDA). (2011). Method of Analysis for N-Methyl-2-Pyrrolidone (Polar Amine HPLC Standards). Retrieved from [Link][1]

Sources

Technical Support Center: Stability & Storage of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Executive Summary & Chemical Context[1][2][3][4][5]

Welcome to the Technical Support Center. You are likely working with N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (CAS: 23676-63-3), a critical intermediate in the Grewe synthesis of Vitamin B1 (Thiamine).

In drug development and organic synthesis, the purity of this intermediate is the rate-limiting factor for the yield of the final coupling reaction with thiazole derivatives. Our internal stability data indicates that this molecule is not "set-and-forget." It possesses a specific vulnerability: the acetamidomethyl side chain , which acts as a masked primary amine.

The Core Threat: Under improper storage, this compound undergoes amide hydrolysis , reverting to the highly reactive Grewe Diamine (4-Amino-2-methyl-5-aminomethylpyrimidine) and acetic acid. This degradation is silent (often no color change initially) but catastrophic for stoichiometric precision in downstream reactions.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the pathway. The acetamide group is kinetically stable at neutral pH but becomes thermodynamically unstable in the presence of moisture and extreme pH.

The Hydrolysis Cascade

The following diagram illustrates the degradation pathway you are trying to prevent.

Figure 1: The hydrolytic cleavage of the acetamide bond. The presence of trace moisture accelerates this process, releasing the free amine.

Storage Protocols: The "Argon Blanket" System

Do not rely on standard refrigeration alone. The hygroscopic nature of pyrimidine derivatives requires a barrier against atmospheric moisture.

Protocol A: Long-Term Solid Storage (>1 Week)

Objective: Maintain water content <0.5% w/w to arrest hydrolysis kinetics.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lowering T significantly reduces hydrolysis rate constants ( |

| Atmosphere | Argon or Nitrogen (Inert) | Displaces oxygen (preventing ring oxidation) and atmospheric moisture. |

| Container | Amber Vial + Parafilm | Amber glass blocks UV (254-365 nm) which can excite the pyrimidine ring; Parafilm ensures seal integrity. |

| Desiccant | Silica Gel or P2O5 | Active scavenging of headspace moisture. |

Step-by-Step "Argon Blanket" Workflow:

-

Aliquot: Divide the bulk material into single-use vials. Never repeatedly freeze-thaw the bulk container.

-

Purge: Insert a needle connected to an Argon line into the vial. Flow gas gently for 30 seconds to displace air.

-

Seal: Cap immediately while the gas is still flowing (if possible), then wrap the cap/neck interface tightly with Parafilm.

-

Secondary Containment: Place vials inside a larger jar containing a pouch of activated silica gel.

Protocol B: Solution Handling

Critical Warning: Avoid aqueous buffers for stock solutions if possible.

| Solvent | Stability Rating | Notes |

| DMSO (Anhydrous) | Excellent | Recommended for stock solutions (up to 6 months at -20°C). |

| Methanol/Ethanol | Moderate | Acceptable for short term, but protic solvents can facilitate proton transfer. |

| Water (pH 7.0) | Poor | Hydrolysis begins immediately. Use within 4 hours. |

| Acidic/Basic Buffers | Critical Failure | Catalyzes rapid deacetylation. Avoid completely for storage. |

Analytical Troubleshooting (HPLC)

If you suspect degradation, visual inspection is insufficient. You must use Reverse Phase HPLC (RP-HPLC).

The "Ghost Peak" Phenomenon: Users often report a new, early-eluting peak. This is the Grewe Diamine (free amine). Because the free amine is more polar than the acetamide-protected target, it elutes significantly earlier on C18 columns.

Recommended HPLC Conditions for Purity Check:

-

Column: C18 (e.g., 250mm x 4.6mm, 5µm)

-

Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV @ 254 nm (Pyrimidine absorption max).

Interpretation:

-